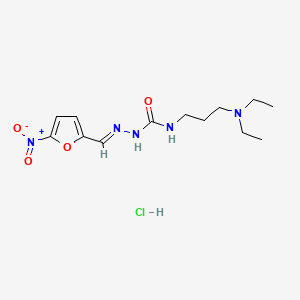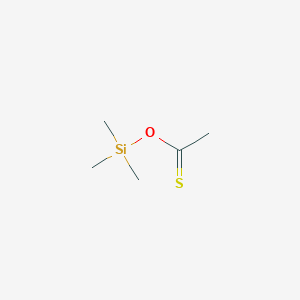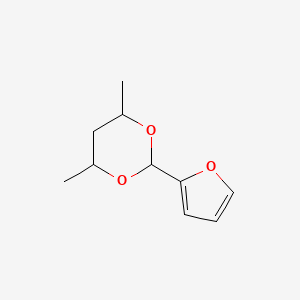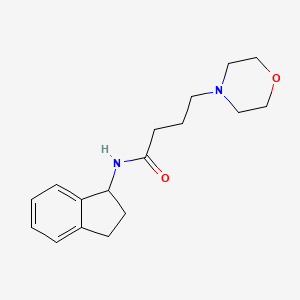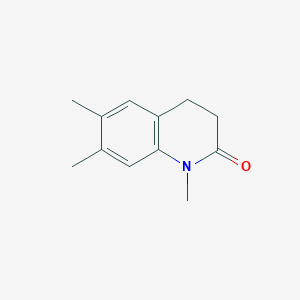
1,6,7-Trimethyl-3,4-dihydroquinolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,6,7-Trimethyl-3,4-dihydroquinolin-2-one is a chemical compound belonging to the quinolinone family Quinolinones are known for their diverse biological activities and are often used as core structures in various pharmacological agents
准备方法
Synthetic Routes and Reaction Conditions
1,6,7-Trimethyl-3,4-dihydroquinolin-2-one can be synthesized through several methods. One common approach involves the treatment of 1,4,4-trimethyl-3,4-dihydroquinolin-2-one with lithium diisopropylamide (LDA) followed by electrophilic substitution . This method provides a mild and efficient way to introduce various substituents to the quinolinone core.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.
化学反应分析
Types of Reactions
1,6,7-Trimethyl-3,4-dihydroquinolin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups to the molecule.
Reduction: This reaction can reduce double bonds or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups.
科学研究应用
1,6,7-Trimethyl-3,4-dihydroquinolin-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinolinone derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of dyes, pesticides, and other industrial chemicals.
作用机制
The mechanism of action of 1,6,7-trimethyl-3,4-dihydroquinolin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
- 4,4,6-Trimethyl-1,3-dihydroquinolin-2-one
- 6,7-Dimethoxy-3,4-dihydroquinolin-2-one
- 4,4,7-Trimethyl-1,3-dihydroquinolin-2-one
Uniqueness
1,6,7-Trimethyl-3,4-dihydroquinolin-2-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties that make it suitable for particular applications in medicinal chemistry and other fields .
属性
CAS 编号 |
6278-44-0 |
|---|---|
分子式 |
C12H15NO |
分子量 |
189.25 g/mol |
IUPAC 名称 |
1,6,7-trimethyl-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C12H15NO/c1-8-6-10-4-5-12(14)13(3)11(10)7-9(8)2/h6-7H,4-5H2,1-3H3 |
InChI 键 |
AQEIXHPZJLUWDL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1C)N(C(=O)CC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



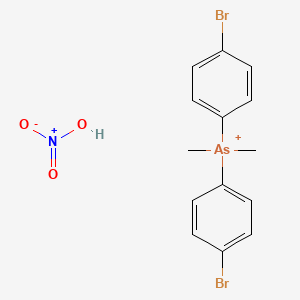
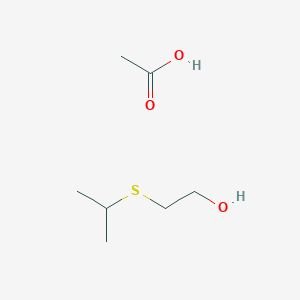
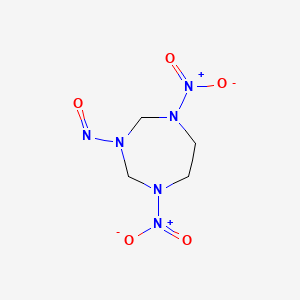

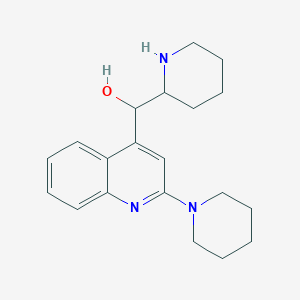
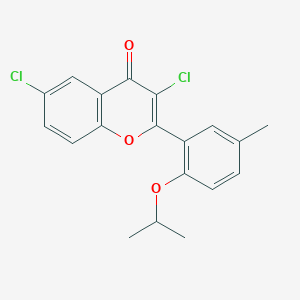
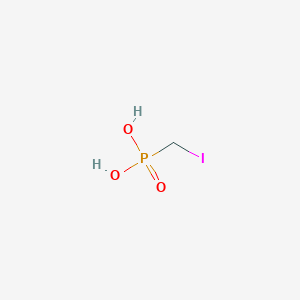

![1,3,5-Trivinyl-[1,3,5]triazinane-2,4,6-trione](/img/structure/B14726745.png)
